2-(ethylthio)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide
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Overview
Description
2-(Ethylthio)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide is an organic compound that belongs to the class of benzothiazole derivatives Benzothiazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(ethylthio)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide typically involves the following steps:
Formation of 2-methylbenzo[d]thiazole: This can be achieved by cyclization of 2-aminothiophenol with acetic acid.
Ethylation: The 2-methylbenzo[d]thiazole is then ethylated using ethyl iodide in the presence of a base such as potassium carbonate.
Amidation: The ethylated product is then reacted with benzoyl chloride in the presence of a base like triethylamine to form the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Types of Reactions:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as iron powder in acetic acid.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, acetic acid.
Substitution: Various nucleophiles like amines, alcohols, or thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted benzamides.
Scientific Research Applications
2-(Ethylthio)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a monoamine oxidase inhibitor, which could be useful in treating neurodegenerative disorders such as Parkinson’s disease.
Biological Research: The compound’s antimicrobial and anticancer properties make it a candidate for developing new therapeutic agents.
Industrial Applications: It can be used as an intermediate in the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of 2-(ethylthio)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide involves the inhibition of monoamine oxidase enzymes. These enzymes are responsible for the breakdown of neurotransmitters such as dopamine and serotonin. By inhibiting these enzymes, the compound increases the levels of these neurotransmitters in the brain, which can help alleviate symptoms of neurodegenerative and psychiatric disorders .
Comparison with Similar Compounds
6-Bromo-2-methylbenzo[d]thiazole: This compound shares the benzothiazole core structure but has a bromine substituent instead of an ethylthio group.
Benzo[d]imidazo[2,1-b]thiazole derivatives: These compounds have a similar benzothiazole structure but with additional imidazole rings, which can enhance their biological activity.
Uniqueness: 2-(Ethylthio)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide is unique due to its specific ethylthio and benzamide functional groups, which contribute to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
2-ethylsulfanyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS2/c1-3-21-15-7-5-4-6-13(15)17(20)19-12-8-9-14-16(10-12)22-11(2)18-14/h4-10H,3H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTPANKXMNONZHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N=C(S3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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